molecular formula C8H9Cl2N B7899939 1-(2,6-Dichlorophenyl)ethanamine

1-(2,6-Dichlorophenyl)ethanamine

Cat. No.: B7899939
M. Wt: 190.07 g/mol
InChI Key: NRWOZHOHRZOVDA-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C₈H₁₀Cl₂N It is characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzaldehyde with ammonia and hydrogen in the presence of a catalyst to form the corresponding amine . Another method includes the reduction of 2,6-dichlorophenylacetonitrile using lithium aluminum hydride (LiAlH₄) as a reducing agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various amines or hydrocarbons.

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)ethanamine can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)ethanamine: Differing in the position of chlorine atoms on the phenyl ring[][6].

    1-(2,6-Dichlorophenyl)ethanol: Featuring a hydroxyl group instead of an amine group[][6].

Uniqueness: The unique positioning of chlorine atoms and the ethanamine group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications[6][6].

Properties

IUPAC Name

1-(2,6-dichlorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWOZHOHRZOVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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